molecular formula C32H30FN3O10 B13395735 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid

Cat. No.: B13395735
M. Wt: 635.6 g/mol
InChI Key: HFCFMRYTXDINDK-UHFFFAOYSA-N
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Description

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its role in cancer treatment, specifically targeting various types of carcinoma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide involves multiple steps. One common method includes the reaction of 6,7-dimethoxyquinoline with 4-fluorophenyl cyclopropane-1,1-dicarboxamide under specific conditions to form the desired compound . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine, with the temperature carefully controlled to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include additional purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with enhanced activity, while substitution reactions can produce various analogs of the original compound .

Scientific Research Applications

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide has several significant applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of receptor tyrosine kinases (RTKs), which are involved in the signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can effectively reduce tumor growth and proliferation. The molecular targets include specific RTKs implicated in cancer progression, making it a potent anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide stands out due to its specific combination of functional groups, which confer unique properties such as enhanced stability and specificity for certain RTKs. This makes it particularly effective in treating specific types of cancer .

Properties

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCFMRYTXDINDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30FN3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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